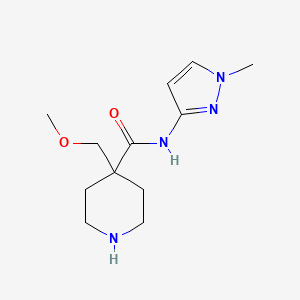![molecular formula C10H13ClN4O2 B6635810 N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)
N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of various cellular processes. The purpose of
Mécanisme D'action
The mechanism of action of N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine involves the inhibition of CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine can disrupt the signaling pathways that contribute to the development and progression of many diseases.
Biochemical and Physiological Effects
N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the proliferation and migration of cancer cells, reduce the levels of pro-inflammatory cytokines, and prevent neurodegeneration. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine is its potent inhibitory activity against CK2, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine in lab experiments is its relatively low solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to explore its potential applications in other diseases, such as inflammation and neurodegeneration. Finally, efforts should be made to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine involves a multistep process that includes the reaction of 2-chloro-5-nitropyridine with cyclobutylamine, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the resulting amine with chloroacetic acid, which leads to the formation of the final product.
Applications De Recherche Scientifique
N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. It has been shown to inhibit the activity of CK2, a protein kinase that is overexpressed in many cancer types. Additionally, it has been demonstrated to reduce the levels of pro-inflammatory cytokines and prevent neurodegeneration in animal models.
Propriétés
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c11-8-4-7(15(16)17)5-13-9(8)14-6-10(12)2-1-3-10/h4-5H,1-3,6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLPKJKKLXLELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C=C(C=N2)[N+](=O)[O-])Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,6aR)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635743.png)
![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B6635747.png)
![2-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6635755.png)









